
(2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of fluorinated pyrrolidine derivatives. It is characterized by the presence of a fluorobenzyl group attached to the pyrrolidine ring, and it is commonly used in organic synthesis and medicinal chemistry. The compound is often utilized as a building block in the synthesis of peptides and other complex molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrrolidine intermediate.
Fmoc Protection: The final step involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorobenzyl group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid is a building block with applications in peptide synthesis and drug development . It is also known as Fmoc-trans-4-(4-F-Bzl)-Pro-OH .
Applications
- Peptide Synthesis This compound can be employed as a building block in the synthesis of peptides, especially in solid-phase peptide synthesis. Its Fmoc protecting group allows for selective deprotection during the synthesis process .
- Drug Development Its structure makes it useful in the pharmaceutical industry for developing new drugs, particularly those targeting specific receptors or enzymes because of its ability to modify biological activity .
- Bioconjugation The compound can be used in bioconjugation techniques, linking biomolecules to create targeted therapies or diagnostic agents, enhancing the effectiveness of treatments .
- Research in Neuroscience It is utilized in studies related to neurotransmitter systems, helping researchers understand the role of specific receptors in neurological processes .
- Fluorinated Compound Applications The presence of fluorine in its structure provides unique properties, making it useful in developing compounds with enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of (2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The Fmoc group serves as a protecting group, facilitating the compound’s incorporation into larger molecules without unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-Fmoc-4-benzylpyrrolidine-2-carboxylic acid: Similar structure but lacks the fluorine atom.
(2S,4R)-Fmoc-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of fluorine.
(2S,4R)-Fmoc-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Biological Activity
(2S,4R)-Fmoc-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid is a significant compound in medicinal chemistry and biochemistry, primarily due to its structural characteristics and biological activities. This article provides an in-depth examination of its biological activity, applications, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 423.48 g/mol
- CAS Number : 959576-18-2
- Structure : The compound features a fluorinated benzyl group attached to a pyrrolidine backbone, which contributes to its unique properties.
1. Peptide Synthesis
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis. This property makes it a valuable building block in the synthesis of peptides, facilitating the development of therapeutic peptides with specific biological activities .
2. Drug Development
Due to its ability to modify biological activity, this compound is utilized in the pharmaceutical industry for developing drugs that target specific receptors or enzymes. Its structural modifications can enhance the potency and selectivity of drug candidates .
3. Bioconjugation Techniques
The compound can be employed in bioconjugation methods, linking biomolecules such as antibodies or enzymes to create targeted therapies or diagnostic agents. This application enhances the effectiveness of treatments by improving targeting and reducing off-target effects .
4. Neuroscience Research
Research has shown that this compound plays a role in studies related to neurotransmitter systems. It aids researchers in understanding the interaction between specific receptors and neurotransmitters, which is crucial for developing treatments for neurological disorders .
5. Fluorinated Compound Applications
The incorporation of fluorine into its structure imparts unique properties such as increased metabolic stability and bioavailability compared to non-fluorinated analogs. This characteristic is particularly beneficial in drug design and development .
Case Studies and Experimental Data
- Antimicrobial Activity : A study demonstrated that fluorinated compounds exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of fluorine was found to increase membrane permeability, leading to improved efficacy against bacterial strains .
- Neuroprotective Effects : Research indicated that derivatives of this compound showed promise in neuroprotective applications, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .
- Fluorine's Role in Drug Design : A comprehensive review highlighted how fluorinated amino acids like this compound are increasingly incorporated into peptides and proteins to enhance their biological activity and stability .
Data Tables
Property | Value |
---|---|
Molecular Weight | 423.48 g/mol |
CAS Number | 959576-18-2 |
Peptide Synthesis Role | Building block |
Drug Development | Target-specific activity |
Bioconjugation Application | Enhanced targeting |
Properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO4/c28-19-11-9-17(10-12-19)13-18-14-25(26(30)31)29(15-18)27(32)33-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,18,24-25H,13-16H2,(H,30,31)/t18-,25+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXHSSPGYVPINR-CJAUYULYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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